molecular formula C2H5B B1284236 Bromoethane-1,1,2,2-d4 CAS No. 25854-32-4

Bromoethane-1,1,2,2-d4

Cat. No.: B1284236
CAS No.: 25854-32-4
M. Wt: 112.99 g/mol
InChI Key: RDHPKYGYEGBMSE-LNLMKGTHSA-N
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Description

Bromoethane-1,1,2,2-d4, also known as ethyl bromide-1,1,2,2-d4, is a deuterated form of bromoethane. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is HCD2CD2Br, and it has a molecular weight of 112.99 g/mol . This compound is a colorless volatile liquid with a sweet ether-like odor.

Preparation Methods

Bromoethane-1,1,2,2-d4 is synthesized through a complex process that requires specialized knowledge and equipment. One common method involves the reaction of ethyl bromide with deuterium gas under specific conditions to replace the hydrogen atoms with deuterium. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium. Industrial production methods may vary, but they generally follow similar principles to ensure high isotopic purity .

Chemical Reactions Analysis

Bromoethane-1,1,2,2-d4, like other alkyl halides, can undergo various chemical reactions, including nucleophilic substitution reactions. In the SN2 mechanism, the reaction occurs in a single step, with bond-forming and bond-breaking happening simultaneously. Common reagents used in these reactions include nucleophiles such as hydroxide ions, cyanide ions, and ammonia. The major products formed from these reactions depend on the nucleophile used. For example, when reacted with hydroxide ions, the product is ethanol.

Mechanism of Action

The mechanism of action of Bromoethane-1,1,2,2-d4 involves its ability to participate in nucleophilic substitution reactions. The deuterium atoms in the compound can influence the reaction rate due to the kinetic isotope effect, where reactions involving deuterium are generally slower than those involving hydrogen. This property makes this compound a valuable tool in studying reaction mechanisms and pathways.

Properties

IUPAC Name

1-bromo-1,1,2,2-tetradeuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHPKYGYEGBMSE-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584021
Record name Bromo(1,1,2,2-~2~H_4_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25854-32-4
Record name Bromo(1,1,2,2-~2~H_4_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25854-32-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying collisional energy transfer in the thermal decomposition of Bromoethane-1,1,2,2-d4?

A1: The research paper investigates the two-channel thermal decomposition of this compound, focusing on the role of collisional energy transfer in this process []. Understanding how energy transfer during collisions influences the decomposition pathways of the molecule can provide valuable insights into:

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